1'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione
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Overview
Description
1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione is a complex heterocyclic compound. It features a unique spiro structure, which is a fusion of multiple rings, including oxazine, quinoline, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione typically involves multi-step reactions. Common synthetic routes include:
Cyclization Reactions: These involve the formation of the spiro structure through cyclization processes such as [3+3], [4+2], or [5+1] cyclizations.
Domino Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the complex spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidines: These compounds share the thioxo group and pyrimidine ring but lack the complex spiro structure.
Imidazole Derivatives: These compounds have a similar heterocyclic structure but differ in their specific ring systems and functional groups.
Uniqueness
1’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H16N4O5S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-methyl-8'-nitro-2-sulfanylidenespiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-4,6-dione |
InChI |
InChI=1S/C16H16N4O5S/c1-18-14(22)16(13(21)17-15(18)26)7-9-6-10(20(23)24)2-3-11(9)19-4-5-25-8-12(16)19/h2-3,6,12H,4-5,7-8H2,1H3,(H,17,21,26) |
InChI Key |
LUILEKXJTXCSRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2COCC4)C(=O)NC1=S |
Origin of Product |
United States |
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